4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol
Description
4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol is a pyridine derivative characterized by three functional groups: a hydroxyl group at position 3, a methyl group at position 6, and a 2-hydroxyethoxy group at position 4 (Figure 1).
Pyridine derivatives with hydroxyl and alkoxy substituents are often studied for their solubility profiles and biological activities, such as antitumor or antimicrobial effects .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-6-methylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO3/c1-6-4-8(12-3-2-10)7(11)5-9-6/h4-5,10-11H,2-3H2,1H3 |
InChI Key |
XVWKJKGVSUHXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)O)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituent positions and functional groups significantly influence physicochemical properties and bioactivity. Below is a comparison with structurally related pyridin-3-ol derivatives (Table 1):
Table 1: Structural Comparison of Pyridin-3-ol Derivatives
Key Observations :
- Hydroxyethoxy vs. Alkoxy Groups: The 2-hydroxyethoxy group in the target compound enhances hydrophilicity compared to non-polar substituents (e.g., cyclopropylmethoxy in ).
- Methyl Group Influence : The 6-methyl group may improve metabolic stability by reducing oxidative degradation, a feature absent in analogs like 2-(2-hydroxyethoxy)pyridin-3-ol .
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| 4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol | 183.21 | 0.5 | ~50 (high) |
| 6-(Cyclopropylmethoxy)pyridin-3-ol | 165.19 | 1.8 | ~10 (moderate) |
| 2-Chloro-6-(hydroxymethyl)pyridin-3-ol | 173.57 | 1.2 | ~30 (moderate) |
Notes:
- Predicted logP values using the Moriguchi method.
- The target compound’s hydroxyethoxy group contributes to lower logP and higher solubility compared to cyclopropylmethoxy analogs .
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